molecular formula C53H104O6S3Sn B12696336 Dodecyl 5-((3-(dodecyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate CAS No. 60494-17-9

Dodecyl 5-((3-(dodecyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate

Cat. No.: B12696336
CAS No.: 60494-17-9
M. Wt: 1052.3 g/mol
InChI Key: NBIBJUKXOOTZJI-UHFFFAOYSA-K
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Description

Dodecyl 5-((3-(dodecyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, biocides, and stabilizers for polyvinyl chloride (PVC). This particular compound is characterized by its unique structure, which includes dodecyloxy, oxopropyl, thio, octyl, and dithia groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl 5-((3-(dodecyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dodecyl 5-((3-(dodecyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thio and oxopropyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

Dodecyl 5-((3-(dodecyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dodecyl 5-((3-(dodecyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate involves its interaction with cellular components. The organotin moiety can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzymes and other proteins, resulting in antimicrobial or antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecyl 5-((3-(dodecyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate is unique due to its complex structure, which imparts multiple functional groups capable of diverse chemical reactions. Its organotin component also provides distinct biological activities not found in similar compounds.

Properties

CAS No.

60494-17-9

Molecular Formula

C53H104O6S3Sn

Molecular Weight

1052.3 g/mol

IUPAC Name

dodecyl 3-[bis[(3-dodecoxy-3-oxopropyl)sulfanyl]-octylstannyl]sulfanylpropanoate

InChI

InChI=1S/3C15H30O2S.C8H17.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-13-17-15(16)12-14-18;1-3-5-7-8-6-4-2;/h3*18H,2-14H2,1H3;1,3-8H2,2H3;/q;;;;+3/p-3

InChI Key

NBIBJUKXOOTZJI-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCS[Sn](CCCCCCCC)(SCCC(=O)OCCCCCCCCCCCC)SCCC(=O)OCCCCCCCCCCCC

Origin of Product

United States

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